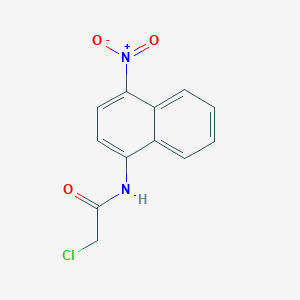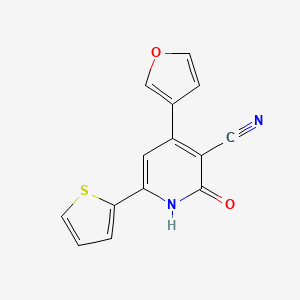![molecular formula C14H19ClN2O B11853234 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonan-1-ona es un compuesto químico con la fórmula molecular C14H18N2O·HCl. Es conocido por su singular estructura espirocíclica, que consiste en un anillo de nonano fusionado con un anillo de diazaspiro. Este compuesto se utiliza a menudo en la investigación y en aplicaciones industriales debido a sus interesantes propiedades químicas y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonan-1-ona suele implicar la reacción de bencilamina con una cetona cíclica adecuada en condiciones ácidas. La reacción se produce a través de la formación de una imina intermedia, que luego se cicla para formar la estructura espirocíclica. El producto final se obtiene tratando el compuesto espirocíclico con ácido clorhídrico para formar la sal clorhidrato.
Métodos de producción industrial
En un entorno industrial, la producción de clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonan-1-ona puede ampliarse optimizando las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonan-1-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo bencilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se suelen emplear agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como los haluros de alquilo o las aminas en condiciones básicas.
Principales productos formados
Oxidación: N-óxidos del compuesto espirocíclico.
Reducción: Derivados alcohólicos del compuesto espirocíclico.
Sustitución: Diversos compuestos espirocíclicos sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonan-1-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonan-1-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonano
- 2-Benzhidril-2,7-diazaspiro[3.5]nonan-6-ona
Singularidad
El clorhidrato de 2-bencil-2,7-diazaspiro[3.5]nonan-1-ona es único debido a su estructura espirocíclica específica y a la presencia de grupos bencilo y diazaspiro. Esta combinación de características estructurales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C14H19ClN2O |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
2-benzyl-2,7-diazaspiro[3.5]nonan-3-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
Clave InChI |
JENSTGFKZPELCG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CN(C2=O)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



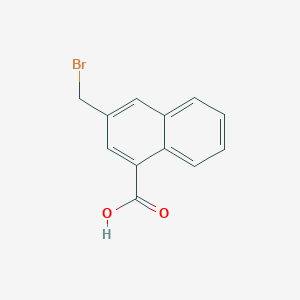
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
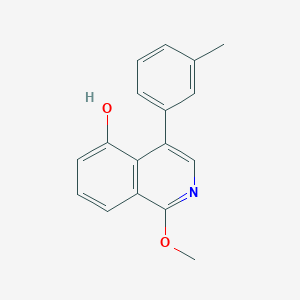

![Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate](/img/structure/B11853197.png)
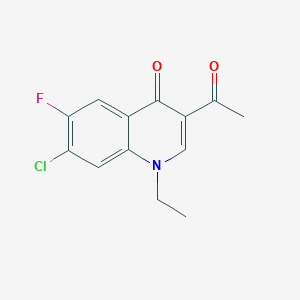
![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)

